4-Ethyl-3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that combines a pyrazole ring with a furan substituent. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by both the pyrazole and furan moieties. The presence of these structures suggests significant biological activity, making it an intriguing subject for research in pharmacology and material science.
The compound can be synthesized through various methods, with literature indicating its relevance in the development of bioactive molecules. It is cataloged under specific identifiers such as CAS number 92406-51-4, and commercial sources provide avenues for procurement for research purposes.
The synthesis of 4-Ethyl-3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step procedures that can include cyclization reactions. A common method for synthesizing pyrazole derivatives includes the condensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring.
One effective synthetic route is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds to form furan rings. This method can be adapted to include subsequent reactions that introduce the pyrazole structure through hydrazine derivatives. The reaction conditions often require careful control of temperature and solvent to optimize yields.
The molecular structure of 4-Ethyl-3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine features:
The compound's structure can be represented with key functional groups that include an ethyl group at position four of the pyrazole ring and a furan substituent at position three.
The InChI key and canonical SMILES notation provide additional structural information:
4-Ethyl-3-(furan-3-yL)-1-methyl-1H-pyrazol-5-amine can undergo several types of chemical reactions:
Oxidation: The furan ring may be oxidized to yield furanones when treated with oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using sodium borohydride to form dihydrofuran derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions with halogens or electrophiles.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. These transformations are typically conducted under controlled laboratory conditions to ensure high yields and selectivity.
The mechanism of action for 4-Ethyl-3-(furan-3-yL)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific biological targets. The compound may inhibit certain enzymes that play roles in cancer cell proliferation or exhibit antimicrobial activity through modulation of cellular pathways. Detailed studies are needed to elucidate the precise molecular interactions and pathways involved in its biological effects .
4-Ethyl-3-(furan-3-yL)-1-methyl-1H-pyrazol-5-amine is typically characterized by:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Crystalline solid |
Key chemical properties include:
Property | Value |
---|---|
pKa | Not specified |
Log P (partition coefficient) | Not specified |
These properties suggest that the compound may exhibit moderate lipophilicity, influencing its biological activity and interaction with cellular membranes.
4-Ethyl-3-(furan-3-yL)-1-methyl-1H-pyrazol-5-amine has several potential applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic properties.
Biological Research: The compound has shown promise as a bioactive molecule, particularly in studies focused on antimicrobial and anticancer activities.
Material Science: It may be utilized in the development of new materials, including conductive polymers and organic semiconductors due to its unique structural characteristics .
The synthesis of 4-ethyl-3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine typically employs multi-step convergent approaches that strategically assemble the pyrazole core while introducing the furan and ethylamine substituents. A common strategy involves the initial preparation of a functionalized pyrazole intermediate, followed by coupling with an activated furan derivative. One prominent route begins with the condensation of ethyl acetoacetate with methylhydrazine under reflux conditions to form 3-methyl-1-phenyl-1H-pyrazol-5-ol. This intermediate undergoes Vilsmeier-Haack formylation to introduce an aldehyde group at the 4-position, creating a key electrophilic site for subsequent furan attachment .
The furan incorporation typically employs nucleophilic addition-elimination chemistry between the formylated pyrazole and lithiated furan derivatives. Specifically, 3-lithiofuran (generated via metal-halogen exchange from 3-bromofuran) attacks the aldehyde carbonyl, followed by dehydration to establish the critical pyrazole-furan linkage. Alternative pathways utilize Knorr pyrazole synthesis principles, where hydrazine derivatives react with 1,3-dicarbonyl compounds containing pre-installed furan moieties. For example, the reaction of furan-3-carbohydrazide with ethyl 2,4-dioxovalerate in acetic acid medium yields the target pyrazolamine scaffold after N-methylation [2] [7].
Table 1: Key Precursors and Conditions in Multi-Step Synthesis
Step | Precursor A | Precursor B | Reaction Conditions | Intermediate |
---|---|---|---|---|
Pyrazole Core Formation | Ethyl acetoacetate | Methylhydrazine | Reflux, Ethanol, 4h | 3-methyl-1-phenyl-1H-pyrazol-5-ol |
Aldehyde Activation | 3-methyl-1-phenyl-1H-pyrazol-5-ol | POCl₃/DMF | 0°C→RT, 12h | 4-formyl derivative |
Furan Coupling | 4-Formylpyrazole | 3-Lithiofuran | THF, -78°C→RT, 6h | Alkene intermediate |
Final Functionalization | Alkene intermediate | NaBH₄/NiCl₂ | MeOH, 0°C, 1h | 4-Ethyl-3-(furan-3-yl)-1-methyl-1H-pyrazol-5-amine |
Critical challenges in these pathways include regioselectivity control during pyrazole ring formation and minimizing furan ring degradation under acidic conditions. The electron-rich furan system exhibits sensitivity to strong acids, necessitating pH-controlled environments during coupling steps. Additionally, the 5-amine group requires protection (typically as acetamide) during N-alkylation steps to prevent side reactions, followed by deprotection under mild basic conditions [2].
Transition metal catalysis has revolutionized the synthesis of complex pyrazolamine derivatives by enabling efficient carbon-heteroatom bond formation and regioselective cyclizations. Nickel-catalyzed cross-couplings have proven particularly valuable for introducing the ethyl substituent at the pyrazole C4 position. The process involves radical-based mechanisms where nickel(0) complexes mediate single-electron transfers to alkyl halides, generating alkyl radicals that undergo selective C-C bond formation. For example, nickel/bipyridine complexes catalyze the coupling of 3-(furan-3-yl)-1-methyl-1H-pyrazol-5-ylzinc chloride with iodoethane, achieving >85% yield with minimal β-hydride elimination byproducts [5] [7].
Heterogeneous biocatalysts represent another catalytic advancement, exemplified by magnetic aminated starch (MAST) nanocomposites. These systems facilitate one-pot condensation-cyclization sequences through synergistic effects between the starch-supported amine groups and magnetic nanoparticles. The MAST catalyst (Fe₃O₄@aminated starch) promotes nucleophilic substitution at the furan ring while simultaneously activating carbonyl groups toward intramolecular cyclization. This approach achieves remarkable efficiency (93% yield in 35 minutes) for 4-[(heteroaryl)methyl]pyrazolone derivatives under ethanol reflux conditions .
Table 2: Catalytic Systems for Pyrazolamine Synthesis
Catalyst Type | Reaction Type | Temperature (°C) | Time (min) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
NiCl₂/bpy | C-C Coupling | 80 | 240 | 85-88 | Tolerance for β-H containing alkyl halides |
MAST Biocomposite | Cyclocondensation | 78 (EtOH reflux) | 35-80 | 85-93 | Six recyclability cycles, water washable |
Rh(III)Cp*Cl₂ | C-H Activation/Annulation | 80 | 180 | 75-82 | Atom-economical furan formation |
Gold(I) NHC | Tandem Cyclization | 25-80 | 15-60 | 78-85 | Ambient temperature capability |
Rhodium(III)-catalyzed C-H activation provides an alternative strategy for constructing the furan-pyrazole linkage directly. Using [Cp*RhCl₂]₂ as catalyst and Cu(OAc)₂·H₂O as oxidant, this method enables coupling between N-pyrazole carboxamides and diazodicarbonyl compounds through a cascade mechanism involving: (1) C-H activation at pyrazole C4, (2) metal-carbene formation, (3) migratory insertion, and (4) oxidative cyclization. This approach achieves tetrasubstituted furans directly annulated to pyrazole cores in a single pot, eliminating the need for prefunctionalized furan precursors [2].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8